Cas no 2680870-18-0 (tert-butyl 2-amino-5-bromo-2,3-dihydro-1H-indene-2-carboxylate)

Tert-butyl 2-amino-5-bromo-2,3-dihydro-1H-indene-2-carboxylate is a brominated indane derivative featuring both an amino and a carboxylate ester functional group. The tert-butyl ester moiety enhances stability and facilitates further synthetic modifications, while the 5-bromo substitution offers a reactive site for cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings. The amino group provides versatility for derivatization, making this compound a valuable intermediate in pharmaceutical and agrochemical synthesis. Its rigid indane scaffold contributes to structural specificity, useful in designing bioactive molecules. The product is typically employed in medicinal chemistry research for the development of novel therapeutic agents.
tert-butyl 2-amino-5-bromo-2,3-dihydro-1H-indene-2-carboxylate structure
2680870-18-0 structure
Product name:tert-butyl 2-amino-5-bromo-2,3-dihydro-1H-indene-2-carboxylate
CAS No:2680870-18-0
MF:C14H18BrNO2
MW:312.202223300934
CID:5635326
PubChem ID:165923140

tert-butyl 2-amino-5-bromo-2,3-dihydro-1H-indene-2-carboxylate Chemical and Physical Properties

Names and Identifiers

    • 2680870-18-0
    • tert-butyl 2-amino-5-bromo-2,3-dihydro-1H-indene-2-carboxylate
    • EN300-28292397
    • Inchi: 1S/C14H18BrNO2/c1-13(2,3)18-12(17)14(16)7-9-4-5-11(15)6-10(9)8-14/h4-6H,7-8,16H2,1-3H3
    • InChI Key: VLEPDAUJXFLQLJ-UHFFFAOYSA-N
    • SMILES: BrC1C=CC2=C(C=1)CC(C(=O)OC(C)(C)C)(C2)N

Computed Properties

  • Exact Mass: 311.05209g/mol
  • Monoisotopic Mass: 311.05209g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 3
  • Complexity: 339
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.7
  • Topological Polar Surface Area: 52.3Ų

tert-butyl 2-amino-5-bromo-2,3-dihydro-1H-indene-2-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-28292397-0.05g
tert-butyl 2-amino-5-bromo-2,3-dihydro-1H-indene-2-carboxylate
2680870-18-0 95.0%
0.05g
$900.0 2025-03-19
Enamine
EN300-28292397-0.25g
tert-butyl 2-amino-5-bromo-2,3-dihydro-1H-indene-2-carboxylate
2680870-18-0 95.0%
0.25g
$985.0 2025-03-19
Enamine
EN300-28292397-1.0g
tert-butyl 2-amino-5-bromo-2,3-dihydro-1H-indene-2-carboxylate
2680870-18-0 95.0%
1.0g
$1070.0 2025-03-19
Enamine
EN300-28292397-2.5g
tert-butyl 2-amino-5-bromo-2,3-dihydro-1H-indene-2-carboxylate
2680870-18-0 95.0%
2.5g
$2100.0 2025-03-19
Enamine
EN300-28292397-10.0g
tert-butyl 2-amino-5-bromo-2,3-dihydro-1H-indene-2-carboxylate
2680870-18-0 95.0%
10.0g
$4606.0 2025-03-19
Enamine
EN300-28292397-10g
tert-butyl 2-amino-5-bromo-2,3-dihydro-1H-indene-2-carboxylate
2680870-18-0
10g
$4606.0 2023-09-08
Enamine
EN300-28292397-1g
tert-butyl 2-amino-5-bromo-2,3-dihydro-1H-indene-2-carboxylate
2680870-18-0
1g
$1070.0 2023-09-08
Enamine
EN300-28292397-5g
tert-butyl 2-amino-5-bromo-2,3-dihydro-1H-indene-2-carboxylate
2680870-18-0
5g
$3105.0 2023-09-08
Enamine
EN300-28292397-5.0g
tert-butyl 2-amino-5-bromo-2,3-dihydro-1H-indene-2-carboxylate
2680870-18-0 95.0%
5.0g
$3105.0 2025-03-19
Enamine
EN300-28292397-0.5g
tert-butyl 2-amino-5-bromo-2,3-dihydro-1H-indene-2-carboxylate
2680870-18-0 95.0%
0.5g
$1027.0 2025-03-19

Additional information on tert-butyl 2-amino-5-bromo-2,3-dihydro-1H-indene-2-carboxylate

Comprehensive Overview of tert-butyl 2-amino-5-bromo-2,3-dihydro-1H-indene-2-carboxylate (CAS No. 2680870-18-0)

The compound tert-butyl 2-amino-5-bromo-2,3-dihydro-1H-indene-2-carboxylate (CAS No. 2680870-18-0) is a specialized organic molecule that has garnered significant attention in pharmaceutical and agrochemical research. Its unique structural features, including the tert-butyl ester group and the 5-bromo substitution on the indene ring, make it a valuable intermediate in synthetic chemistry. Researchers are increasingly exploring its potential applications in drug discovery, particularly in the development of novel therapeutic agents targeting central nervous system (CNS) disorders and inflammatory diseases.

One of the key reasons for the growing interest in tert-butyl 2-amino-5-bromo-2,3-dihydro-1H-indene-2-carboxylate is its role as a building block for more complex molecules. The presence of both amino and carboxylate functional groups allows for versatile chemical modifications, enabling the synthesis of diverse derivatives. This adaptability aligns with current trends in fragment-based drug design, where small molecular fragments are used to construct larger, more potent compounds. Additionally, the bromo substituent offers opportunities for further functionalization via cross-coupling reactions, a topic frequently searched in organic synthesis forums and AI-driven chemistry platforms.

In the context of green chemistry and sustainable synthesis, tert-butyl 2-amino-5-bromo-2,3-dihydro-1H-indene-2-carboxylate has been studied for its potential to reduce waste and improve atom economy. Modern chemists are keen on optimizing reaction conditions to minimize the use of hazardous reagents, a concern often raised in academic discussions and industry webinars. The compound’s stability under mild conditions makes it a candidate for catalytic processes, which are increasingly preferred over traditional stoichiometric methods.

Another area of interest is the compound’s spectroscopic properties. The indene core, combined with the bromo and amino groups, produces distinct NMR and mass spectrometry signatures, facilitating its identification and purity assessment. This aspect is particularly relevant to quality control laboratories and analytical chemists who rely on such data for regulatory compliance. Searches for NMR interpretation and mass spec fragmentation patterns often highlight the need for detailed characterization of such compounds.

From a commercial perspective, tert-butyl 2-amino-5-bromo-2,3-dihydro-1H-indene-2-carboxylate is available through specialized chemical suppliers, but its synthesis can also be tailored to meet specific project requirements. This flexibility is crucial for custom synthesis services, a rapidly growing segment in the fine chemicals market. Companies and researchers frequently search for bulk suppliers or contract manufacturing options, underscoring the importance of accessibility and scalability in chemical sourcing.

In summary, tert-butyl 2-amino-5-bromo-2,3-dihydro-1H-indene-2-carboxylate (CAS No. 2680870-18-0) represents a versatile and valuable compound in modern chemical research. Its applications span drug discovery, sustainable synthesis, and analytical chemistry, aligning with current scientific and industrial priorities. As interest in tailored molecular architectures and efficient synthetic routes continues to rise, this compound is poised to remain a focal point in innovative research endeavors.

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